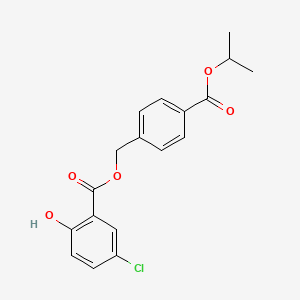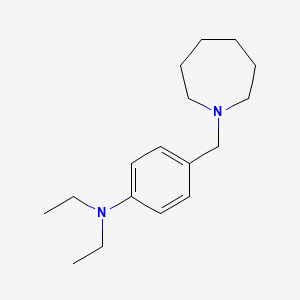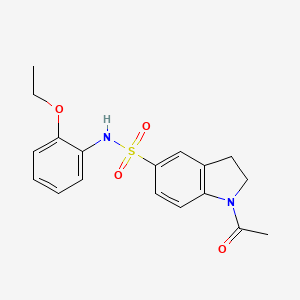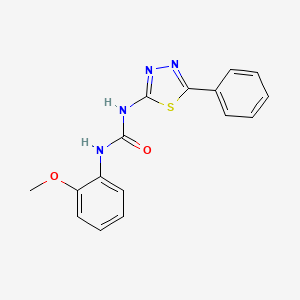
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate, also known as IPCB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPCB is a benzyl ester derivative of 5-chloro-2-hydroxybenzoic acid, which is a well-known anti-inflammatory agent.
Applications De Recherche Scientifique
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been tested in various in vitro and in vivo models of inflammation and cancer, and has shown promising results. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been investigated for its potential use in drug delivery systems, due to its ability to cross the blood-brain barrier.
Mécanisme D'action
The exact mechanism of action of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is not fully understood, but it is thought to involve the inhibition of inflammatory mediators such as prostaglandins and cytokines. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to inhibit the growth and proliferation of cancer cells. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has also been shown to improve cognitive function and to protect against neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate is also relatively non-toxic, making it suitable for use in in vitro and in vivo experiments. However, 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate has some limitations, including its limited solubility in water and its relatively low potency compared to other anti-inflammatory agents.
Orientations Futures
There are many potential future directions for research on 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate. One area of interest is the development of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate-based drug delivery systems, which could improve the bioavailability and efficacy of the compound. Another area of interest is the investigation of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate and to optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of 4-(isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate involves the reaction of 4-(isopropoxycarbonyl)benzyl chloride with 5-chloro-2-hydroxybenzoic acid in the presence of a base such as sodium carbonate. The reaction takes place in a solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The yield of the reaction is typically around 60-70%.
Propriétés
IUPAC Name |
(4-propan-2-yloxycarbonylphenyl)methyl 5-chloro-2-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO5/c1-11(2)24-17(21)13-5-3-12(4-6-13)10-23-18(22)15-9-14(19)7-8-16(15)20/h3-9,11,20H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZDPMZTZRDNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)COC(=O)C2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Isopropoxycarbonyl)benzyl 5-chloro-2-hydroxybenzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)


![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)